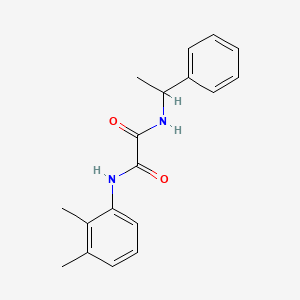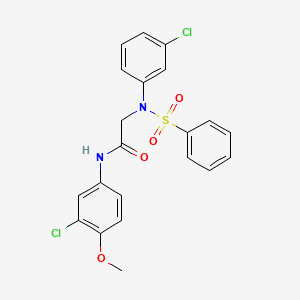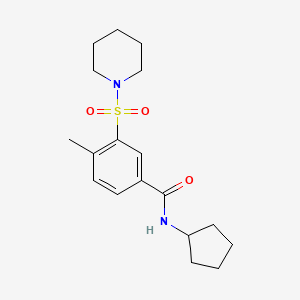
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as DMPPE, is a synthetic compound that belongs to the class of amides. It has been extensively used in scientific research due to its diverse applications in various fields.
Mecanismo De Acción
DMPPE acts as a bidentate ligand, forming coordination complexes with metal ions. The complex formation occurs through the nitrogen atoms of the ethanediamide moiety. DMPPE has been shown to form stable complexes with various metal ions, including copper, nickel, and cobalt.
Biochemical and Physiological Effects:
DMPPE has been shown to exhibit antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. Additionally, DMPPE has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMPPE in lab experiments is its stability, which makes it easy to handle and store. Additionally, DMPPE is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using DMPPE is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DMPPE in scientific research. One potential direction is the development of new materials using DMPPE as a building block. Additionally, DMPPE could be used in the development of new drugs for the treatment of oxidative stress-related diseases, inflammatory diseases, and cancer. Further research is needed to fully understand the potential applications of DMPPE in these areas.
Conclusion:
In conclusion, DMPPE is a synthetic compound that has been extensively used in scientific research due to its diverse applications. Its stability, availability, and cost-effectiveness make it an attractive option for researchers. DMPPE has been shown to have antioxidant, anti-inflammatory, and antitumor properties, making it a potential candidate for the development of new drugs. Further research is needed to fully explore the potential applications of DMPPE in scientific research.
Métodos De Síntesis
The synthesis of DMPPE involves the reaction between 2,3-dimethylaniline and 1-phenylethylamine in the presence of ethyl chloroformate. The reaction results in the formation of DMPPE, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DMPPE has been widely used in scientific research due to its diverse applications. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. It has also been used in the synthesis of new materials, such as metal-organic frameworks and supramolecular assemblies.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-7-11-16(13(12)2)20-18(22)17(21)19-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGCOQWBBHPHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)




![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5061224.png)
![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)


![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5061248.png)
![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B5061278.png)
